4-isopropoxy-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Description
Scientific Research Applications
Antidiabetic Activity
Research on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which share a similar 1,3,4-oxadiazol moiety, demonstrated their synthesis and in vitro antidiabetic activity through the α-amylase inhibition assay. This suggests a potential application in managing diabetes by modulating enzymatic activity involved in carbohydrate metabolism (Lalpara et al., 2021).
Anticancer Activity
Compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their anticancer activities. For instance, derivatives synthesized for anticancer evaluation showed varying degrees of activity against cancer cell lines, highlighting the potential of these compounds in cancer therapy research (Salahuddin et al., 2014).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and evaluated for their nematocidal activities against Bursaphelenchus xylophilus. Compounds demonstrated significant activity, suggesting their use in developing new nematicides (Liu et al., 2022).
Receptor or Enzyme Inhibition
Some derivatives have shown potent inhibitory selectivity against specific targets, such as histone deacetylase 6 (HDAC6), which plays a role in neurodegenerative diseases. This indicates their potential application in developing treatments for conditions like Alzheimer's disease by modulating enzyme activity involved in protein aggregation and tau phosphorylation (Lee et al., 2018).
Platelet Aggregation Inhibition
Research into 4-[2-(alicyclic-[1,2,4]oxadiazol-3-yl)phenoxy]-butyric acids, synthesized from N-hydroxy-2-isopropoxy benzamidine, has revealed their novel application as platelet aggregation inhibitors. This suggests their potential in preventing thrombotic events by inhibiting platelet aggregation induced by various agonists (Chern et al., 2005).
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12(2)25-15-9-7-13(8-10-15)17(23)20-19-22-21-18(26-19)14-5-4-6-16(11-14)24-3/h4-12H,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASBZIMMSCXSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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